molecular formula C14H11N3O2 B1392461 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone CAS No. 1228551-84-5

1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone

Cat. No.: B1392461
CAS No.: 1228551-84-5
M. Wt: 253.26 g/mol
InChI Key: XVLQWHOLCBBNHK-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone is a complex organic compound that features a benzimidazole ring fused with a pyridine ring

Scientific Research Applications

1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the benzimidazole core, followed by further functionalization to introduce the ethanone group. Reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

  • Oxidation of the hydroxyl group yields corresponding ketones or aldehydes.
  • Reduction of the ethanone group results in alcohols.
  • Substitution reactions on the pyridine ring produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(1-hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities.

    Pyridine derivatives: Compounds such as 2-aminopyridine and 3-hydroxypyridine are structurally related.

Uniqueness: 1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone is unique due to its specific combination of benzimidazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-hydroxy-2-pyridin-3-ylbenzimidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9(18)10-4-5-12-13(7-10)17(19)14(16-12)11-3-2-6-15-8-11/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLQWHOLCBBNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(N2O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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